亮蓝

描述

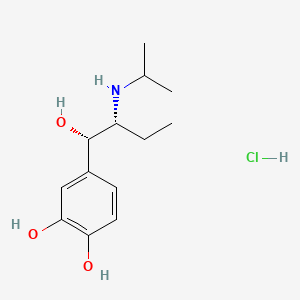

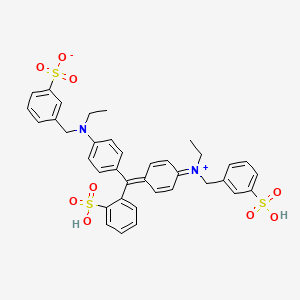

Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.

科学研究应用

环境科学与污染研究

亮蓝 FCF 染料用于环境科学和污染研究。 它用于研究使用源自萨佩利木材锯末的磁性活性炭吸附染料 . 该染料用于测试吸附材料去除水性介质中污染物的有效性 .

食品行业

亮蓝 FCF 在食品工业中广泛使用。 它是一种三芳基甲烷染料,在欧盟被授权作为食品添加剂 . 它用于各种食品产品,使它们呈现蓝色 .

纺织行业

亮蓝 FCF 通常用于纺织行业 . 它用作纺织品制造中的染料,使织物呈现鲜艳的蓝色 .

化妆品行业

在化妆品行业,亮蓝 FCF 用作着色剂 . 它用于各种化妆品产品,包括肥皂、洗发水和化妆品 .

土壤渗水检测

亮蓝 FCF 用于研究应用,以检测土壤中的渗水 . 该染料用于追踪水在土壤中的运动,帮助研究人员了解土壤水分动力学 .

微生物荧光染色

在微生物学中,亮蓝 FCF 用于微生物荧光染色 . 该染料用于染色细胞,使其在显微镜下更容易观察 .

血细胞染色

亮蓝 FCF 也用于血细胞染色 . 该染料用于突出血液样本中的细胞,有助于识别和研究血细胞 .

废水处理

作用机制

Target of Action

Brilliant Blue, also known as Alphazurine, primarily targets the Internal Limiting Membrane (ILM) of the eye . The ILM is a thin and translucent structure that demarcates the transition from the retina to the vitreous body of the eye . It acts as a scaffold on which excessive tissue can grow, resulting in visual distortion when projected onto the neighboring retina .

Mode of Action

Brilliant Blue interacts with its target, the ILM, by staining it a vibrant blue color . This staining facilitates the identification of the ILM during ophthalmic procedures, particularly those requiring high levels of visual accuracy . Brilliant Blue aids in ophthalmologic surgery by making it easier to identify the ILM for surgical removal .

Biochemical Pathways

It’s known that brilliant blue has a high affinity for proteins , which could suggest a modulatory role on the mechanism of renal cell repair after epithelial cell injury .

Pharmacokinetics

It’s known that brilliant blue is used in an ophthalmic solution for staining the ilm during ophthalmic procedures .

Result of Action

The primary result of Brilliant Blue’s action is the enhanced visibility of the ILM during ophthalmic procedures . This increased visibility facilitates the surgical removal of the ILM, thereby aiding in the treatment of conditions that cause visual loss and/or distortion .

Action Environment

The action of Brilliant Blue is influenced by the environment in which it is used. For instance, the dye’s ionization constants and the distribution of its ionic-molecular forms can be affected by the solvent’s dielectric permittivity . This suggests that the efficacy and stability of Brilliant Blue could be influenced by environmental factors such as the solvent used and the pH of the solution .

生化分析

Biochemical Properties

Brilliant Blue interacts with various enzymes and proteins. For instance, it has been used in the Bradford protein assay, a spectroscopic analytical procedure used to measure the concentration of protein in a solution . The Bradford assay is based on an absorbance shift of the dye Brilliant Blue G-250 . The dye forms a strong, noncovalent complex with the protein’s carboxyl group by van der Waals force and amino group through electrostatic interactions .

Cellular Effects

Brilliant Blue has shown to have effects on various types of cells. For example, Brilliant Blue FCF hinders the purinergic receptors, limiting cell proliferation that may lead to intimal hyperplasia . In another study, Brilliant Blue G was found to improve cognition in an animal model of Alzheimer’s disease and inhibit amyloid-β-induced loss of filopodia and dendrite spines in hippocampal neurons .

Molecular Mechanism

Brilliant Blue exerts its effects at the molecular level through various mechanisms. It is known to bind to proteins, forming a strong, noncovalent complex . This binding interaction can cause a shift from 465 nm to 595 nm, which is why the absorbance readings are taken at 595 nm .

Temporal Effects in Laboratory Settings

The effects of Brilliant Blue can change over time in laboratory settings. For instance, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% from 5 weeks of age in the F0 generation and continuing to 11 weeks of age in the F1 generation . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Dosage Effects in Animal Models

The effects of Brilliant Blue can vary with different dosages in animal models. In a study, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Transport and Distribution

It is known that Brilliant Blue is soluble in water and glycerol , suggesting that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its use in staining proteins in analytical biochemistry , it can be inferred that Brilliant Blue may localize to areas where proteins are abundant.

属性

CAS 编号 |

68921-42-6 |

|---|---|

分子式 |

C37H36AlN2O9S3 |

分子量 |

775.9 g/mol |

IUPAC 名称 |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

InChI 键 |

IABOFWNBSBFGGI-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |

规范 SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al] |

外观 |

Solid powder |

颜色/形态 |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

熔点 |

283 °C (decomposes) |

Key on ui other cas no. |

3844-45-9 68921-42-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

15792-67-3 |

保质期 |

>2 years if stored properly |

溶解度 |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Brilliant Blue G acts as a selective antagonist of P2X7 receptors. [, , , , ] This means it binds to the receptor, preventing its activation by its natural ligand, adenosine triphosphate (ATP). [, , ] Blocking P2X7 receptors can inhibit the release of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) from microglia, potentially offering neuroprotective effects. [, ]

A: Brilliant Blue G can inhibit voltage-gated sodium channels in a use-dependent manner, primarily by slowing the recovery from inactivation following depolarization. [] This effect is attributed to its strong binding to slow-inactivated channels. [] While this property might contribute to its neuroprotective effects, further investigation is needed to understand its implications.

A: While both are structurally similar triarylmethane dyes, Brilliant Blue FCF shows minimal effects on voltage-gated sodium channels at concentrations where Brilliant Blue G exhibits significant inhibition. [] This highlights the importance of specific structural features for biological activity.

A: Brilliant Blue FCF (also known as Food Blue 2) has the molecular formula C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol. []

A: The triarylmethane structure of Brilliant Blue FCF gives rise to its characteristic blue color and absorption spectrum. [] Its UV-Vis absorbance maximum decreases, and a blue-shift occurs during UV-induced photodegradation. [] This property makes it suitable as a UV exposure sensor. []

A: Yes, Brilliant Blue FCF has proven suitable as a tracer, especially on natural targets like leaves. [, ] Its stability and limited absorption by plant tissues allow for qualitative and quantitative assessments of spray distribution. []

A: Research shows that Brilliant Blue FCF remains stable in aqueous solutions, even after drying in darkness or exposure to sunlight. [] This stability makes it a reliable tracer for evaluating spray deposits under various conditions.

A: TiO2 acts as a photocatalyst, accelerating the degradation of Brilliant Blue FCF upon exposure to UV radiation. [, ] This interaction forms the basis of paper-based UV exposure sensors. []

A: LC/MS analysis revealed two main degradation processes: N-methylene attack, leading to the loss of ethyl or MBSA groups, and aryl-oxidative elimination, evidenced by the formation of 3-((ethylamino)methyl)benzenesulfonic acid. []

A: Studies show that Brilliant Blue FCF can be degraded in soils and river sediments, with microorganisms playing a significant role in its breakdown. [] Temperature influences the degradation rate, with higher temperatures accelerating the process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。